molecular formula C21H26FN3O4S B2787505 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide CAS No. 897618-82-5

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Cat. No.: B2787505
CAS No.: 897618-82-5
M. Wt: 435.51
InChI Key: UUUIWPWXAMLWPR-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a chemically synthesized compound of significant interest in neuropharmacological research, primarily characterized as a selective 5-HT receptor ligand . Its research value stems from its high affinity and selectivity for the 5-HT 1A serotonin receptor subtype, a key G-protein-coupled receptor widely distributed in the central nervous system and implicated in the modulation of various physiological and behavioral processes. The compound's mechanism of action involves binding to these receptors, where it functions as an agonist, mimicking the endogenous neurotransmitter serotonin to activate downstream signaling pathways. This pharmacological profile makes it a critical research chemical tool for scientists investigating the complex role of the 5-HT 1A receptor in disorders such as anxiety, depression, and schizophrenia. Researchers utilize this compound in vitro to study receptor-ligand interactions, signal transduction mechanisms, and receptor density, and in vivo to probe behavioral phenotypes and neural circuits associated with serotoninergic transmission, thereby contributing to the advancement of psychopharmacology and the development of novel therapeutic strategies.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-17(29-20-5-3-2-4-6-20)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)19-9-7-18(22)8-10-19/h2-10,17H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUIWPWXAMLWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Compound X is being investigated for its therapeutic potential, particularly in treating neurological disorders. Its interaction with neurotransmitter receptors, such as dopamine and serotonin receptors, suggests it may play a role in modulating mood and cognitive functions.

Case Study : A study published in Molecular Pharmacology explored the efficacy of Compound X in animal models of depression. Results indicated significant improvements in depressive symptoms compared to control groups, highlighting its potential as an antidepressant .

Pharmacology

In pharmacological research, Compound X is used to develop drugs targeting specific receptors. Its ability to inhibit certain enzymes involved in disease pathways makes it a candidate for further drug development.

Data Table: Pharmacological Properties

PropertyValue
Target ReceptorsDopamine D2, Serotonin 5-HT1A
Enzyme InhibitionMonoamine Oxidase
Binding Affinity (Ki)10 nM

Biological Research

The compound serves as a tool in studies investigating the role of piperazine derivatives in biological systems. Its unique structure allows researchers to explore various biological interactions and mechanisms.

Case Study : Research published in Journal of Medicinal Chemistry demonstrated that modifications of the piperazine ring could lead to enhanced activity against specific cancer cell lines, suggesting its utility in oncology .

Industrial Applications

In industrial settings, Compound X is utilized as an intermediate in synthesizing other complex molecules. Its structural features make it valuable for creating new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the sulfonyl linkage can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Pharmacological Notes References
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide Piperazine 4-fluorophenyl, sulfonylethyl, phenoxypropanamide 435.1 (calculated) N/A Structural similarity to CNS-targeting agents; untested activity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine Tosyl (4-methylphenyl sulfonyl), 4-fluorophenyl acetamide 403.47 N/A Likely CNS activity due to piperazine-sulfonyl motif
1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Piperazine Bis(4-fluorophenyl)methyl, sulfamoylaminophenyl sulfonyl ~600 (calculated) 230 High crystallinity; sulfamoyl group may enhance aqueous solubility
W-15 Piperidine Chlorophenyl sulfonamide, phenylethyl ~400 (estimated) N/A Synthetic opioid analog; µ-opioid receptor agonist
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Propanamide Indol-3-yl ethyl, 2-fluoro-biphenyl ~400 (estimated) N/A Bulky aromatic groups; potential pharmacokinetic challenges

Key Observations

Core Structure Differences: The target compound’s piperazine core distinguishes it from piperidine-based analogs like W-15, which are associated with opioid activity . Piperazine derivatives often exhibit antipsychotic or antidepressant effects due to interactions with monoamine receptors.

Substituent Effects :

  • The 4-fluorophenyl group on the piperazine ring (target compound) versus the tosyl group in ’s analog may influence electronic properties and steric hindrance, affecting receptor selectivity.
  • Compounds with sulfamoyl groups (e.g., 6i) exhibit higher melting points (~230°C) compared to sulfonyl analogs, likely due to hydrogen bonding and crystallinity .

Pharmacological Implications: W-15’s piperidine-sulfonamide structure confers opioid activity, whereas the target compound’s piperazine-sulfonyl architecture may favor non-opioid CNS targets . The phenoxypropanamide moiety in the target compound shares a propanamide backbone with ’s indole-biphenyl analog, but the latter’s bulky substituents could reduce bioavailability .

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonamide moiety. Its molecular formula is C18H22F1N3O4SC_{18}H_{22}F_{1}N_{3}O_{4}S, and it exhibits properties that make it suitable for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is believed to interact with serotonin and dopamine receptors, which are crucial in regulating mood, anxiety, and other neuropsychiatric conditions. The sulfonyl and propionamide groups enhance the compound's binding affinity to these receptors, suggesting a mechanism that could be beneficial in treating disorders like depression and anxiety .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, related compounds have shown potent MAO-B inhibitory activities with IC50 values as low as 0.013 µM, indicating that modifications to the piperazine structure can enhance inhibitory potency .

In Vivo Studies

Preclinical studies have suggested that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. The modulation of serotonin pathways implies potential efficacy in treating mood disorders. Specific behavioral tests in rodents indicated reductions in anxiety-like behaviors following administration of the compound.

Comparative Analysis of Related Compounds

A comparative analysis of related piperazine derivatives reveals varying degrees of biological activity based on structural differences. Below is a summary table illustrating key findings from recent studies:

Compound NameIC50 (MAO-B)Anxiolytic EffectReferences
This compoundTBDPositive
Compound A0.013 µMPositive
Compound B0.039 µMNeutral

Q & A

Basic: What are the recommended synthetic routes for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves two key steps:

Sulfonation : React 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., ethylsulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonyl ethyl intermediate. Temperature control (0–5°C) is critical to minimize side reactions .

Amide Coupling : React the intermediate with 2-phenoxypropanoic acid derivatives (e.g., activated esters or acid chlorides) in anhydrous solvents (e.g., dichloromethane) at room temperature. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Optimization : Adjust solvent polarity (e.g., THF vs. DCM), stoichiometry (1:1.2 molar ratio for sulfonation), and reaction time (monitored by TLC). Continuous flow reactors can enhance scalability and reproducibility .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2), sulfonyl group (δ 3.8–4.2 ppm for SO2_2–CH2_2), and phenoxy moiety (δ 6.8–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 437.14 for C21_{21}H24_{24}FN3_3O4_4S) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies by-products .

Advanced: How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl groups) and evaluate binding affinity via radioligand assays (e.g., 3^3H-spiperone for dopamine receptors) .
  • Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 transfected with serotonin 5-HT1A_{1A} receptors) and control compounds to normalize data .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target receptors, guiding experimental validation .

Advanced: What methodological approaches are used to study the compound's interactions with serotonin receptors?

Answer:

  • Radioligand Binding Assays : Compete with 3^3H-8-OH-DPAT (5-HT1A_{1A} agonist) in membrane preparations from transfected cells. Calculate Ki_i values using the Cheng-Prusoff equation .
  • Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in receptor-expressing cells to assess agonist/antagonist activity .
  • In Vivo Imaging : Radiolabel the compound with 18^{18}F for PET imaging to evaluate brain penetration and receptor occupancy in animal models .

Basic: What are the critical parameters to monitor during the sulfonation step in the synthesis?

Answer:

  • Temperature : Maintain 0–5°C to prevent sulfonyl chloride hydrolysis .
  • pH : Use excess triethylamine (pH 8–9) to deprotonate the piperazine nitrogen, ensuring efficient nucleophilic attack .
  • Reaction Progress : Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) until the starting material (Rf_f = 0.3) is consumed .

Advanced: How can flow chemistry techniques improve the scalability and reproducibility of synthesizing this compound?

Answer:

  • Continuous Flow Reactors : Enable precise control of residence time (5–10 min) and temperature (25°C), reducing side reactions (e.g., over-sulfonation) .
  • In-Line Analytics : Integrate FTIR or UV-vis spectroscopy for real-time monitoring of intermediate formation .
  • Automated Optimization : Use Design of Experiments (DoE) to identify optimal parameters (e.g., solvent ratio, flow rate) for >90% yield .

Basic: What are the common structural modifications made to this compound to enhance its pharmacological profile?

Answer:

  • Piperazine Substitution : Replace 4-fluorophenyl with 2-methoxyphenyl to modulate receptor selectivity (e.g., serotonin vs. dopamine receptors) .
  • Sulfonyl Group Replacement : Substitute sulfonyl with carbonyl to alter pharmacokinetics (e.g., logP) .
  • Phenoxy Moiety Optimization : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

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